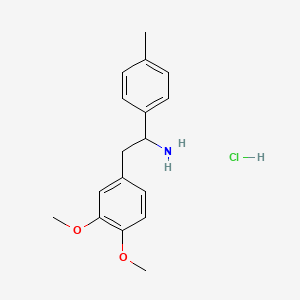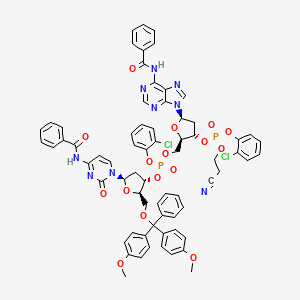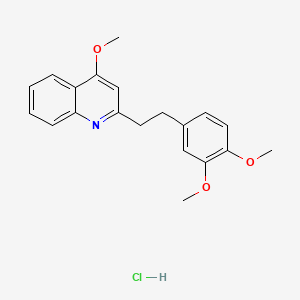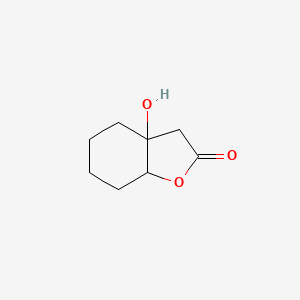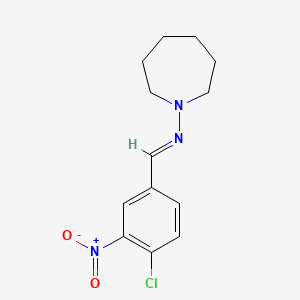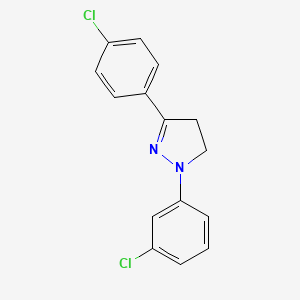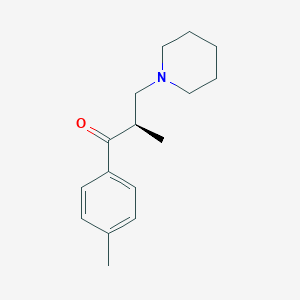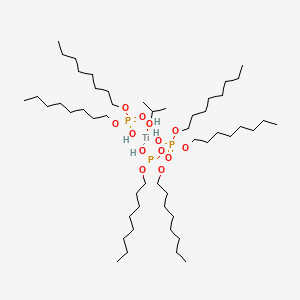
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an ethyl ester group, making it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.
Nucleophilic substitution: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel antidepressants and antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups are believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: Lacks the ethyl ester group, resulting in different chemical properties and applications.
3,4,5-Trimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis reactions.
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate: A closely related compound with slight structural variations.
Uniqueness
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual trimethoxybenzoyl substitution and ethyl ester group make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
129477-58-3 |
|---|---|
Formule moléculaire |
C27H34N2O10 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C27H34N2O10/c1-8-39-27(32)18-15-28(25(30)16-11-19(33-2)23(37-6)20(12-16)34-3)9-10-29(18)26(31)17-13-21(35-4)24(38-7)22(14-17)36-5/h11-14,18H,8-10,15H2,1-7H3 |
Clé InChI |
BPZOLCZBCCYTOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




